![molecular formula C9H11N3O3S B7557843 N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
N-[3-(sulfamoylamino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[3-(sulfamoylamino)phenyl]prop-2-enamide involves several steps. One common method includes the reaction of 3-nitrobenzene sulfonamide with propargyl bromide under basic conditions, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2). The final step involves the reaction of the resulting amine with acryloyl chloride to form the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-(sulfamoylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.
Scientific Research Applications
N-[3-(sulfamoylamino)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3-(sulfamoylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells .
Comparison with Similar Compounds
N-[3-(sulfamoylamino)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
Vorinostat: Another histone deacetylase inhibitor, vorinostat, is used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: This compound is also a histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(sulfamoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-2-9(13)11-7-4-3-5-8(6-7)12-16(10,14)15/h2-6,12H,1H2,(H,11,13)(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJXLIRCJKWCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)
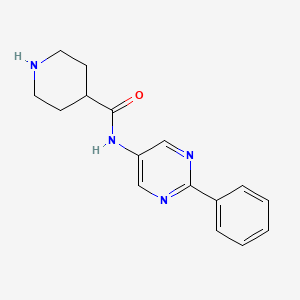
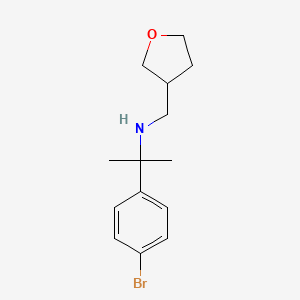
![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
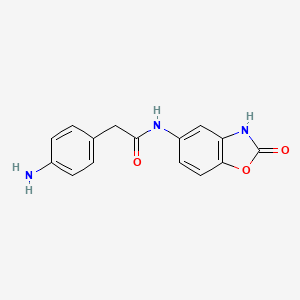
![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
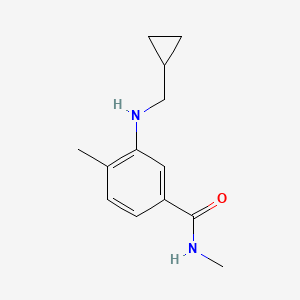
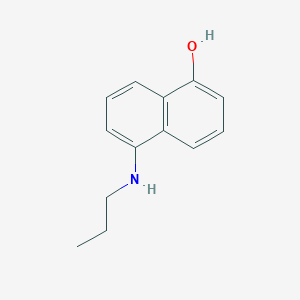
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
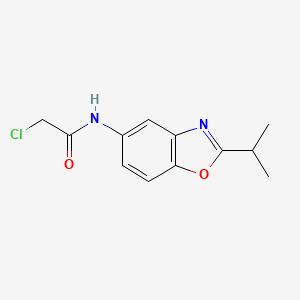
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)
